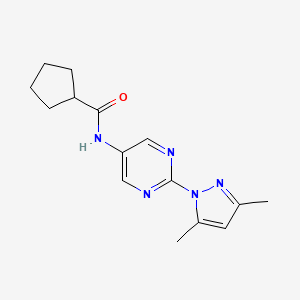

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a cyclopentanecarboxamide group at the 5-position. For instance, compounds like N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) and N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) share the cyclopentanecarboxamide scaffold and demonstrate synthetic versatility .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-10-7-11(2)20(19-10)15-16-8-13(9-17-15)18-14(21)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCDQRKZVLGVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Yield: Bulkier substituents (e.g., benzoyl in 2.14) correlate with higher yields (66%) compared to smaller groups (e.g., phenoxyacetyl in 2.12: 59%), likely due to improved steric stabilization during synthesis .

Melting Point Trends : Electron-withdrawing groups (e.g., benzoyl in 2.14) increase melting points (193–195°C), whereas electron-donating groups (e.g., phenylthio in 2.13) reduce them (148–150°C). The target compound’s 3,5-dimethylpyrazole group, a moderately electron-donating moiety, may yield intermediate melting points if synthesized.

Synthetic Methodology: The analogs in were synthesized via hydrazine-carbonothioyl linkages, whereas the target compound’s pyrazole-pyrimidine architecture may require alternative routes, such as nucleophilic substitution or metal-catalyzed coupling.

Spectroscopic and Analytical Comparisons

1H NMR Profiles : Analogs in exhibit characteristic peaks for cyclopentane protons (δ 1.5–2.5 ppm) and amide NH groups (δ 8–10 ppm). The target compound’s pyrazole methyl groups (δ 2.1–2.3 ppm) and pyrimidine protons (δ 8.5–9.0 ppm) would provide distinct spectral signatures.

LC-MS Data : Molecular ion peaks for analogs (e.g., [M+H]+ at m/z 350–400) align with their molecular weights. The target compound, with a molecular formula C₁₆H₂₀N₆O, would likely show a [M+H]+ peak near m/z 320–330.

Functional Group Impact on Bioactivity

While lacks bioactivity data, the target compound’s pyrazole group is known to enhance kinase inhibition in related structures (e.g., JAK2/STAT3 inhibitors). In contrast, hydrazine-carbonothioyl analogs may exhibit thiol-mediated reactivity, limiting their stability in biological systems .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrazole and pyrimidine moiety, which are known for their diverse pharmacological properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 293.35 g/mol. The presence of both the pyrazole and pyrimidine rings contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅O |

| Molecular Weight | 293.35 g/mol |

| CAS Number | 1421509-81-0 |

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit their biological effects through various mechanisms, including enzyme inhibition, receptor modulation, and interaction with nucleic acids. Specifically, this compound may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown promise against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Anti-inflammatory Properties

The anti-inflammatory activity is another area where this compound may exhibit efficacy. Pyrazole derivatives are often investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Case Studies

- In Vitro Studies : A study evaluated the effect of similar pyrazole derivatives on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting a potential for further development into anticancer agents.

- In Vivo Studies : Animal models treated with compounds related to this compound demonstrated reduced tumor growth compared to control groups, supporting the compound's potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound along with its biological evaluation:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrimidine and cyclopentanecarboxamide precursors under controlled conditions. Optimization requires systematic variation of solvents (e.g., DMF or THF), temperatures (room temperature to reflux), and catalysts (e.g., EDCI/HOBt for amide bond formation). Statistical design of experiments (DoE) can minimize trial-and-error by identifying critical parameters (e.g., molar ratios, reaction time) . Computational tools like quantum chemical calculations can predict reaction pathways and transition states to prioritize experimental conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, pyrazole and pyrimidine proton signals typically appear in aromatic regions (δ 7–9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O stretches (~1650–1700 cm) .

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of pyrazole and pyrimidine moieties.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical methods (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways, reducing experimental screening .

- Solubility and Stability : Molecular dynamics simulations assess solubility in solvents (e.g., DMSO vs. water) and degradation pathways under varying pH/temperature .

- Electronic Properties : HOMO-LUMO calculations evaluate electrophilic/nucleophilic sites for functionalization or potential bioactivity .

Q. How can researchers design experiments to investigate the compound’s potential bioactivity while minimizing resource use?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use microplate assays to test bioactivity (e.g., enzyme inhibition) across concentration gradients.

- DoE for Bioassays : Apply factorial designs to simultaneously vary parameters like concentration, incubation time, and temperature, identifying optimal conditions with minimal replicates .

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer :

- Feedback Loops : Integrate experimental results (e.g., unexpected byproducts) into computational models to refine reaction mechanisms .

- Sensitivity Analysis : Use DoE to identify variables (e.g., solvent polarity) causing discrepancies between predicted and observed yields .

- Cross-Validation : Compare multiple computational methods (e.g., DFT vs. semi-empirical) to assess robustness of predictions .

Q. What are the challenges in determining the reaction mechanism for its synthesis, and how can kinetic studies help?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping experiments to detect transient intermediates .

- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to derive rate laws and identify rate-limiting steps .

- Computational Kinetics : Combine Eyring analysis with transition state theory to calculate activation energies and validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.